molecular formula C19H20IN3O4 B11561148 (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

Cat. No.: B11561148
M. Wt: 481.3 g/mol
InChI Key: NCDDJDKVCADHED-WSDLNYQXSA-N
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Description

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dimethoxyphenylamine and 3-iodoaniline, which are then subjected to formylation and subsequent reactions to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine position, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups replacing the iodine atom.

Scientific Research Applications

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20IN3O4

Molecular Weight

481.3 g/mol

IUPAC Name

N-[(E)-[4-(3-iodoanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C19H20IN3O4/c1-12(9-18(24)21-14-6-4-5-13(20)10-14)22-23-19(25)16-8-7-15(26-2)11-17(16)27-3/h4-8,10-11H,9H2,1-3H3,(H,21,24)(H,23,25)/b22-12+

InChI Key

NCDDJDKVCADHED-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2=CC(=CC=C2)I

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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